molecular formula C16H17NO B11769815 (4-Butylphenyl)(pyridin-3-yl)methanone CAS No. 61779-99-5

(4-Butylphenyl)(pyridin-3-yl)methanone

Cat. No.: B11769815
CAS No.: 61779-99-5
M. Wt: 239.31 g/mol
InChI Key: KDVDQCINYSJLSM-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(pyridin-3-yl)methanone (CAS 1187171-81-8) is a high-purity chemical compound supplied for research and development purposes. This methanone derivative features a ketone bridge connecting a 4-butylphenyl group and a pyridin-3-yl (nicotinoyl) ring system, yielding a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol . Compounds with similar structural motifs, particularly those containing the methanone functional group linking aromatic and heteroaromatic systems, are of significant interest in medicinal chemistry and drug discovery. Research into analogous structures indicates potential value in developing therapeutics for various disease areas . For instance, certain 4-phenylpiperidine derivatives have been investigated for their potential in treating age-related macular degeneration and Stargardt disease . Furthermore, molecular frameworks incorporating pyridine and substituted phenyl rings are frequently explored as key pharmacophores in oncology research, such as in the development of novel tubulin polymerization inhibitors . Researchers utilize this compound as a versatile building block or intermediate in organic synthesis and materials science. The presence of both a basic pyridine nitrogen and a lipophilic butyl chain makes it a valuable scaffold for structure-activity relationship (SAR) studies, fragment-based drug design, and molecular hybridization strategies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61779-99-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(4-butylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C16H17NO/c1-2-3-5-13-7-9-14(10-8-13)16(18)15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3

InChI Key

KDVDQCINYSJLSM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butylphenyl Pyridin 3 Yl Methanone and Precursors

Retrosynthetic Analysis and Strategic Disconnections for Ketone Synthesis

A retrosynthetic approach to (4-Butylphenyl)(pyridin-3-yl)methanone reveals two primary bond disconnections around the central carbonyl group, leading to distinct synthetic strategies. These are the cleavage of the C(carbonyl)–C(aryl) bond and the C(pyridine)–C(carbonyl) bond.

C(carbonyl)–C(aryl) Bond Formation Strategies

This strategy involves disconnecting the bond between the carbonyl carbon and the 4-butylphenyl ring. This retrosynthetic step suggests a synthetic route starting from a pyridine-3-carbonyl derivative and a 4-butylphenyl organometallic reagent or a Friedel-Crafts-type acylation of butylbenzene.

A classic approach is the Friedel-Crafts acylation , where butylbenzene is acylated with a nicotinoyl derivative, such as nicotinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This method is straightforward but can sometimes suffer from regioselectivity issues and harsh reaction conditions.

More modern approaches utilize transition metal-catalyzed cross-coupling reactions. For instance, a Negishi coupling could involve the reaction of a 4-butylphenylzinc halide with nicotinoyl chloride, catalyzed by a palladium or nickel complex. Similarly, a Stille coupling could employ a 4-butylphenylstannane reagent. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Another powerful technique is the Suzuki-Miyaura coupling . In this case, 4-butylphenylboronic acid can be coupled with a suitable pyridine-3-carbonyl electrophile. While direct coupling with acyl chlorides can be challenging, alternative strategies, such as the use of Weinreb amides (N-methoxy-N-methylamides), have proven effective. For example, 4-butyl-N-methoxy-N-methylbenzamide can react with a 3-pyridyl organometallic reagent to form the desired ketone.

C(pyridine)–C(carbonyl) Bond Formation Strategies

Alternatively, disconnecting the bond between the pyridine (B92270) ring and the carbonyl group points to a synthetic pathway involving a 4-butylbenzoyl precursor and a pyridine-based nucleophile or electrophile.

This approach often relies on the coupling of a 4-butylbenzoyl derivative, such as 4-butylbenzoyl chloride, with a pyridine organometallic reagent. For example, a Negishi coupling could be performed between 4-butylbenzoyl chloride and a 3-pyridylzinc halide. The Stille coupling offers another viable route, reacting 4-butylbenzoyl chloride with a 3-pyridylstannane.

The Suzuki-Mયાura coupling is also applicable here, typically involving the reaction of 3-pyridylboronic acid with 4-butylbenzoyl chloride. This reaction is often catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The availability of a wide range of boronic acids and the mild reaction conditions make this a popular choice.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the selective formation of carbon-carbon bonds required for the synthesis of this compound and its precursors.

Suzuki-Miyaura Coupling Approaches for Aryl Precursors

The Suzuki-Miyaura coupling is a highly versatile method for creating the C-C bond between the two aromatic rings. This can be achieved by coupling 4-butylphenylboronic acid with a 3-halopyridine (e.g., 3-bromopyridine) or vice versa. The resulting 3-(4-butylphenyl)pyridine can then be further elaborated to the final ketone.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Yield (%)
4-Butylphenylboronic acid3-BromopyridinePd(PPh₃)₄-Na₂CO₃Toluene (B28343)/EtOH/H₂O8085-95
3-Pyridylboronic acid1-Bromo-4-butylbenzenePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O10080-90

This is an illustrative data table based on typical Suzuki-Miyaura reaction conditions for similar substrates.

Negishi Coupling and Stille Coupling Variants for Ketone Synthesis

The Negishi and Stille couplings provide powerful alternatives for the direct formation of the ketone. In the Negishi coupling , an organozinc reagent is coupled with an acyl chloride. For the synthesis of this compound, this could involve the reaction of 4-butylphenylzinc chloride with nicotinoyl chloride, or 3-pyridylzinc chloride with 4-butylbenzoyl chloride.

Organozinc ReagentAcyl ChlorideCatalystSolventTemp (°C)Yield (%)
4-Butylphenylzinc chlorideNicotinoyl chloridePd(PPh₃)₄THF6075-85
3-Pyridylzinc chloride4-Butylbenzoyl chloridePd(dppf)Cl₂THF6570-80

This is an illustrative data table based on typical Negishi coupling conditions for ketone synthesis.

The Stille coupling utilizes an organotin reagent. A notable variation is the Stille-carbonylative cross-coupling, where carbon monoxide is inserted between the aryl partners. A more direct approach involves the coupling of an organostannane with an acyl chloride.

This is an illustrative data table based on typical Stille coupling conditions for ketone synthesis.

C-H Activation/Functionalization Routes to Ketone Formation

Direct C-H activation and functionalization represent a more atom-economical and modern approach to ketone synthesis. This strategy avoids the pre-functionalization of starting materials, such as the synthesis of organometallic reagents.

One such approach is the palladium-catalyzed C-H acylation . In this reaction, butylbenzene could be directly acylated with a nicotinoyl derivative. This reaction often requires a directing group to achieve high regioselectivity, though in some cases, the inherent reactivity of the C-H bonds can be exploited.

Another innovative route involves the iridium-catalyzed C-H borylation of butylbenzene. The resulting 4-butylphenylboronic acid pinacol ester can then be used in a subsequent Suzuki-Miyaura coupling with a 3-halopyridine, followed by oxidation to the ketone. Alternatively, a carbonylative Suzuki-Miyaura coupling could be employed.

C-H SubstrateAcylating/Coupling PartnerCatalyst SystemConditionsProduct
ButylbenzeneNicotinoyl chloridePd(OAc)₂ / Ligand / OxidantHigh TemperatureThis compound
Butylbenzene3-Bromopyridine, CO[Ir(cod)OMe]₂ / dtbpy -> Pd(OAc)₂ / LigandTwo steps: Borylation then Carbonylative CouplingThis compound

This table outlines conceptual C-H activation routes towards the target molecule.

Lewis Acid-Mediated Acylation Reactions

Lewis acid-catalyzed acylation reactions, particularly the Friedel-Crafts acylation, represent a classical and widely utilized approach for the formation of aryl ketones. wikipedia.orgmasterorganicchemistry.com These reactions involve the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. jk-sci.com

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of butylbenzene with a nicotinoyl halide, such as nicotinoyl chloride. In this reaction, a Lewis acid, commonly aluminum chloride (AlCl₃), is employed to activate the acylating agent. wikipedia.orgkhanacademy.org The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich butylbenzene ring, leading to the formation of the desired ketone.

The reaction proceeds through an electrophilic aromatic substitution mechanism. cerritos.edu Due to the electron-donating nature of the butyl group, the incoming acyl group is directed to the ortho and para positions of the butylbenzene ring. Steric hindrance from the butyl group generally favors the formation of the para-substituted product, this compound. A stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive. wikipedia.orgyoutube.com The final product is obtained after an aqueous workup to decompose this complex. wikipedia.org

ReactantsCatalystProductKey Features
Butylbenzene and Nicotinoyl ChlorideAlCl₃This compoundElectrophilic aromatic substitution; formation of an acylium ion intermediate. wikipedia.org
Butylbenzene and Nicotinic AnhydrideLewis AcidThis compoundAnhydrides can also be used as acylating agents. wikipedia.org

Traditional Friedel-Crafts acylation often requires stoichiometric amounts of strong Lewis acids like AlCl₃, which can lead to harsh reaction conditions and the generation of significant waste. researchgate.net To address these limitations, considerable research has focused on developing more efficient and environmentally benign catalytic systems.

Recent advancements include the use of catalytic amounts of milder Lewis acids, such as zinc(II) salts, or Brønsted acids, particularly when the aromatic ring is activated. wikipedia.org The development of heterogeneous catalysts, like zeolites and clays, offers advantages in terms of catalyst recovery and reuse, contributing to greener synthetic processes. researchgate.net For instance, cerium-modified nanocrystalline zeolite ZSM-5 has been investigated as a catalyst for Friedel-Crafts acylation. Furthermore, metal-promoted zeolites, polymetal oxides, and sulfated zirconia are among the advanced catalysts being explored. researchgate.net The use of methanesulfonic anhydride has been reported as a metal- and halogen-free methodology for promoting Friedel-Crafts acylation, offering a "greener" alternative with minimal waste. acs.org These modern catalysts aim to improve selectivity, reduce waste, and allow for milder reaction conditions.

Catalyst TypeExamplesAdvantages
Milder Lewis AcidsZn(II) saltsCatalytic amounts may be sufficient for activated rings. wikipedia.org
Heterogeneous CatalystsZeolites, Clays, Metal OxidesCatalyst recyclability, reduced waste. researchgate.net
"Greener" ReagentsMethanesulfonic AnhydrideMetal- and halogen-free, minimal waste. acs.org

Organometallic Reagent-Based Syntheses

Organometallic reagents provide powerful and versatile alternatives to classical acylation methods for the synthesis of diaryl ketones. These methods often exhibit high functional group tolerance and can be conducted under milder conditions.

The synthesis of this compound can be accomplished using Grignard or organolithium reagents. One common approach involves the reaction of a nicotinic acid derivative, such as an ester or a nitrile, with an organometallic reagent derived from 4-bromobutylbenzene.

For example, 4-butylphenylmagnesium bromide (a Grignard reagent) can be prepared from 4-bromobutylbenzene and magnesium metal. researchgate.net The addition of this Grignard reagent to a nicotinic acid ester, like methyl nicotinate, initially forms a tetrahedral intermediate which can then collapse to form the ketone. However, a significant challenge with this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. libretexts.org

A more controlled synthesis can be achieved by reacting the Grignard reagent with a nitrile, such as nicotinonitrile. The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed during aqueous workup to yield the desired ketone. libretexts.orgchemistrysteps.com This method prevents the over-addition problem as the intermediate imine is less reactive than the final ketone.

Similarly, 4-butylphenyllithium, an organolithium reagent, can be used in place of the Grignard reagent. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org The reaction of an organolithium reagent with a nitrile follows a similar mechanism to the Grignard reaction, providing the ketone after hydrolysis of the imine intermediate. chemistrysteps.com Another effective method involves the addition of an organolithium reagent to a Weinreb amide (N-methoxy-N-methylamide) of nicotinic acid, which reliably produces the ketone due to the formation of a stable chelated intermediate. wikipedia.org

Organometallic ReagentSubstrateIntermediateProduct
4-Butylphenylmagnesium bromideMethyl nicotinateTetrahedral intermediateThis compound (potential for over-addition) libretexts.org
4-Butylphenylmagnesium bromideNicotinonitrileImine saltThis compound libretexts.orgchemistrysteps.com
4-ButylphenyllithiumNicotinonitrileImine saltThis compound chemistrysteps.com
4-ButylphenyllithiumN-methoxy-N-methylnicotinamideChelated tetrahedral intermediateThis compound wikipedia.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diaryl ketones, offering high efficiency and broad functional group compatibility.

The Suzuki coupling reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of this compound, one could envision the coupling of 4-butylphenylboronic acid with nicotinoyl chloride. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. beilstein-journals.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com

The Stille coupling reaction utilizes an organotin reagent (organostannane) in place of the organoboron compound. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the palladium-catalyzed coupling of 4-butyltributylstannane with nicotinoyl chloride. thermofisher.com Stille reactions are advantageous because organostannanes are stable to air and moisture and are compatible with many functional groups. thermofisher.comlibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Coupling ReactionOrganometallic ReagentCoupling PartnerCatalystProduct
Suzuki Coupling4-Butylphenylboronic acidNicotinoyl chloridePalladium complex (e.g., Pd(PPh₃)₄)This compound nih.govorganic-chemistry.org
Stille Coupling4-ButyltributylstannaneNicotinoyl chloridePalladium complexThis compound thermofisher.comlibretexts.org

Chemo- and Regioselectivity Considerations in Synthetic Design

The design of a synthetic route to this compound requires careful consideration of chemo- and regioselectivity to ensure the desired product is formed with high yield and purity.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. slideshare.net In the context of synthesizing this compound, if starting materials with other reactive functional groups were used, it would be crucial to choose reagents and conditions that selectively target the desired transformation. For example, when using organometallic reagents, functional groups that are acidic (like carboxylic acids or primary/secondary amides) must be avoided or protected as they would be deprotonated by the strongly basic reagent. libretexts.org Similarly, in cross-coupling reactions, the choice of catalyst and ligands can be tuned to favor the desired coupling over side reactions involving other functional groups present in the substrates. thermofisher.com

Regioselectivity concerns the preferential formation of one constitutional isomer over another. slideshare.net In the Friedel-Crafts acylation of butylbenzene, the directing effect of the butyl group is a key regiochemical consideration. As an electron-donating group, the butyl substituent directs the incoming electrophile (the acylium ion) to the ortho and para positions. The formation of the para isomer, this compound, is generally favored due to reduced steric hindrance compared to the ortho positions. cerritos.edu Reaction conditions, such as temperature and catalyst choice, can sometimes be adjusted to influence the ortho/para ratio.

In cross-coupling reactions, the regioselectivity is determined by the positions of the halide (or triflate) and the organometallic moiety on the respective coupling partners. To synthesize this compound, one would use 4-substituted butylbenzene and 3-substituted pyridine derivatives to ensure the correct connectivity in the final product. For instance, in a Suzuki coupling, the reaction between 4-butylphenylboronic acid and 3-chloronicotinoyl chloride would yield the desired product with high regioselectivity.

Sustainable and Green Chemistry Approaches in Synthetic Design for this compound

The synthesis of this compound, a diaryl ketone, traditionally relies on methods like the Friedel-Crafts acylation. However, these classical routes often employ stoichiometric amounts of hazardous Lewis acids, such as aluminum chloride, and volatile organic solvents, leading to significant environmental waste and safety concerns researchgate.netmdpi.com. In line with the principles of green chemistry, modern synthetic design focuses on developing more sustainable and eco-friendly methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources jddhs.commdpi.com. Key areas of innovation include the development of reusable catalysts, the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the exploration of biocatalysis acs.orgias.ac.inacs.org.

Catalytic Innovations for Greener Synthesis

A central goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. For reactions like the Friedel-Crafts acylation, which is a primary method for forming the ketone bridge in diaryl methanones, this shift is critical.

Heterogeneous Catalysts : Solid acid catalysts such as zeolites and clays are gaining prominence as environmentally benign alternatives to traditional Lewis acids researchgate.netacs.org. These materials are non-corrosive, easy to handle, and, most importantly, can be readily separated from the reaction mixture and reused multiple times. For instance, Envirocat EPZG®, a catalyst based on montmorillonite K10 clay, has been shown to effectively catalyze Friedel-Crafts acylation reactions, offering a safer and more cost-effective approach for industrial-scale production acs.org. Similarly, cerium-modified nanocrystalline zeolite ZSM-5 has been investigated for the acylation of toluene, demonstrating the potential of such catalysts to replace conventional ones researchgate.net.

Ionic Liquids and Deep Eutectic Solvents : Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability rsc.org. They can function as both the solvent and the catalyst in Friedel-Crafts acylations rsc.org. A notable advancement is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃). This DES has been successfully used as a dual-function catalyst and green solvent for the acylation of aromatic compounds, achieving high yields under mild conditions and allowing for the catalyst to be recycled up to five times without significant loss of activity rsc.org.

Catalyst TypeExampleKey AdvantagesReusabilityRelevant Reaction
Traditional Lewis AcidAluminum chloride (AlCl₃)High reactivityNo (forms stoichiometric complex)Friedel-Crafts Acylation researchgate.net
Heterogeneous ClayEnvirocat EPZG®Eco-friendly, selective, reusableYesFriedel-Crafts Acylation acs.org
Heterogeneous ZeoliteCe-modified ZSM-5Reduces corrosive wasteYesFriedel-Crafts Acylation researchgate.net
Deep Eutectic Solvent[CholineCl][ZnCl₂]₃Acts as catalyst and solvent, low toxicity, recyclableHigh (up to 5 times) rsc.orgFriedel-Crafts Acylation rsc.org

Alternative Solvents and Energy Sources

Reducing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green synthetic design. This can be achieved through solvent-free reactions or by using energy-efficient activation methods.

Solvent-Free Synthesis : Conducting reactions without a solvent medium, often referred to as solid-state or solvent-free synthesis, can drastically reduce waste and simplify product purification jddhs.comias.ac.in. These reactions can be facilitated by grinding the reactants together (grindstone chemistry) or by heating rsc.orgmdpi.com. The synthesis of various pyridines and other heterocyclic compounds has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation researchgate.net. This approach is highly atom-economical and minimizes pollution ias.ac.in.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions tandfonline.com. It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and fewer side products compared to conventional heating methods researchgate.netarkat-usa.org. The synthesis of α,β-unsaturated ketones and various pyridine derivatives has been shown to be highly efficient under solvent-free microwave conditions researchgate.nettandfonline.com. This technology not only saves energy but also opens up pathways for reactions that are difficult under traditional conditions.

ReactionMethodReaction TimeYieldReference
Synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridinesConventional Heating8-10 hours60-75% researchgate.net
Microwave Irradiation (Solvent-free)4-6 minutes85-95%

Photochemical Methods : Solar energy represents an abundant and sustainable energy source. Photo-Friedel-Crafts acylation of quinones with aldehydes has been demonstrated as a green and efficient alternative to classic acylation methods for preparing diaryl ketones mdpi.comresearchgate.net. This approach avoids the need for harsh chemical reagents and leverages a renewable energy source.

Biocatalysis: A Frontier in Green Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions acs.org. While a specific biocatalytic route for this compound has not been detailed, the principles of biocatalysis are highly applicable to its synthesis. Enzymes like transaminases have been engineered for the large-scale, environmentally benign manufacture of chiral amines from ketones nih.gov. Similarly, other enzyme classes could potentially be developed to construct the diaryl ketone framework or its precursors, representing a promising future direction for the sustainable synthesis of this and related compounds ucl.ac.ukrsc.org. The use of whole-cell biocatalysts further simplifies processes by eliminating the need for enzyme purification rsc.org.

Mechanistic Investigations of Chemical Transformations Involving 4 Butylphenyl Pyridin 3 Yl Methanone

Reactivity of the Carbonyl Group

The ketone moiety, positioned between a butyl-substituted phenyl ring and a pyridinyl ring, is the primary site for a variety of chemical transformations. The electronic nature of the flanking aromatic systems—the electron-donating 4-butylphenyl group and the electron-withdrawing pyridin-3-yl group—creates a unique electronic environment that dictates the carbonyl carbon's electrophilicity and its subsequent reaction pathways.

Nucleophilic Addition Pathways: Kinetics and Thermodynamics

The fundamental reaction of the carbonyl group in (4-Butylphenyl)(pyridin-3-yl)methanone is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for electron-rich nucleophiles. libretexts.orglibretexts.org The reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org

The general reactivity of carbonyl compounds towards nucleophilic addition can be summarized as follows:

Compound TypeRelative ReactivityElectronic/Steric Factors
FormaldehydeMost ReactiveMinimal steric hindrance; highest electrophilicity.
Aliphatic AldehydeOne alkyl group; less steric hindrance than ketones.
Aromatic AldehydeResonance donation from the ring reduces electrophilicity. pressbooks.pub
KetoneLeast ReactiveTwo substituents increase steric hindrance; alkyl groups donate electron density, reducing electrophilicity. youtube.com

This table provides a general comparison of reactivity for different classes of carbonyl compounds.

Thermodynamically, the stability of the tetrahedral intermediate and the final product influences the position of the equilibrium. The presence of the electron-withdrawing pyridine (B92270) ring can stabilize the negative charge on the oxygen atom in the alkoxide intermediate, favoring the addition reaction.

Enolization and Enolate Reactivity: Stereoelectronic Control and Proton Transfer Dynamics

Enolization involves the removal of a proton from a carbon atom alpha (α) to a carbonyl group, forming an enol or an enolate. masterorganicchemistry.com For this compound, classical enolization is not possible as there are no hydrogen atoms on the carbon atoms directly attached to the carbonyl group.

However, related reactivity can occur under specific conditions. For instance, studies on benzophenone (B1666685) have shown that nucleophilic addition of organometallic reagents can occur at the para-position of a phenyl ring (a 1,6-addition), leading to the formation of a dearomatized enolate anion. nih.gov In a similar vein, a potent enough base could potentially deprotonate one of the benzylic protons of the butyl group, though this is less favorable as it is not an α-proton.

The formation of enolates, when possible, is governed by stereoelectronic effects. For deprotonation to occur, the α-C-H sigma bond must be able to overlap with the π* orbital of the carbonyl group. nih.gov This alignment facilitates the delocalization of the resulting negative charge onto the oxygen atom. nih.govwikipedia.org The choice between forming the kinetic or thermodynamic enolate in unsymmetrical ketones is controlled by factors like the base used, temperature, and solvent. wikipedia.orgudel.edu Bulky bases like lithium diisopropylamide (LDA) tend to remove the more accessible, less-hindered proton to form the kinetic enolate, while smaller bases under equilibrating conditions favor the more stable, more substituted thermodynamic enolate. masterorganicchemistry.com While not directly applicable to this compound itself, these principles are fundamental to understanding the reactivity of related ketones that can undergo enolization.

Reduction Mechanisms: Hydride Transfer, Catalytic Hydrogenation, and Electrochemical Approaches

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (4-butylphenyl)(pyridin-3-yl)methanol. This transformation can be achieved through several methods.

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) are mild and effective reducing agents for converting ketones to alcohols. zenodo.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). zenodo.org

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) in the presence of a metal catalyst. It is considered an efficient and environmentally friendly process. thieme-connect.de For diaryl ketones, transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), have demonstrated high activity and enantioselectivity, providing access to chiral secondary alcohols. bohrium.comacs.orgresearchgate.net

Electrochemical Approaches: The electrochemical reduction of benzophenones has been studied extensively. asianpubs.org In aprotic (non-proton-donating) solvents, the reduction often occurs in two distinct one-electron steps, first forming a stable anion radical and then a dianion. utexas.edu In the presence of a proton source, the mechanism changes, and the reduction can lead directly to the alcohol product. utexas.eduacs.org In acidic solutions, benzophenones may undergo a one-electron reduction to form a pinacol, while in neutral or basic media, a two-electron reduction to the carbinol (alcohol) is typical. asianpubs.org

Reduction MethodReagent/CatalystTypical ProductKey Features
Hydride TransferSodium Borohydride (NaBH₄)(4-Butylphenyl)(pyridin-3-yl)methanolMild conditions, high yield, commonly used laboratory method. zenodo.org
Catalytic HydrogenationH₂ / Ru or Ir-based catalysts(4-Butylphenyl)(pyridin-3-yl)methanolAtom-economical, can be made highly enantioselective for chiral alcohols. thieme-connect.debohrium.comresearchgate.net
Electrochemical ReductionElectric Current (various electrodes)(4-Butylphenyl)(pyridin-3-yl)methanol or PinacolProduct depends on solvent and pH; can form radical intermediates. asianpubs.orgutexas.edu

This table summarizes common methods for the reduction of the carbonyl group in this compound.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for a range of reactions that target this specific site.

N-Alkylation and N-Oxidation Pathways: Reaction Kinetics and Product Distribution

N-Alkylation: The pyridine nitrogen can attack electrophiles like alkyl halides to form N-alkylpyridinium salts. quimicaorganica.org This is a classic nucleophilic substitution reaction. The rate of this reaction is dependent on the nature of the alkylating agent and the steric and electronic properties of the pyridine derivative. The use of alcohols as alkylating agents in the presence of a catalyst (a "borrowing hydrogen" process) is a modern, greener alternative to alkyl halides. rsc.orgnih.govnih.gov Mechanistic studies indicate that these reactions can be complex, sometimes involving single electron transfer processes, especially with organometallic reagents. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. scripps.edu Pyridine N-oxides are valuable synthetic intermediates. The oxidation increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to nucleophilic attack. scripps.edu Recent advancements have led to the development of catalytic, enantioselective N-oxidation methods, using peptides as chiral catalysts to generate chiral N-oxides from prochiral pyridines. acs.org

Reaction TypeReagentProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl-(3-(4-butylbenzoyl))pyridinium salt
N-OxidationPeroxy Acid (e.g., m-CPBA)(3-(4-Butylbenzoyl))pyridine 1-oxide

This table shows the primary products from N-alkylation and N-oxidation reactions.

Coordination Chemistry of the Pyridine Moiety with Metal Centers

Pyridyl ketones, including this compound, are versatile ligands in coordination chemistry. bohrium.com They can coordinate to metal ions in several ways. The most common modes involve the pyridine nitrogen acting as a donor (monodentate coordination) or the simultaneous coordination of both the pyridine nitrogen and the carbonyl oxygen (bidentate chelation). bohrium.comacs.org

The formation of a five-membered chelate ring through N,O-coordination is particularly stable and has been observed in numerous complexes with transition metals like palladium(II), copper(II), cobalt(II), and iron(III). acs.orgmdpi.comscirp.org The specific coordination mode and the resulting geometry of the metal complex depend on the metal ion, its oxidation state, the other ligands present, and the reaction conditions. researchgate.netwikipedia.org These metal complexes have applications in areas such as catalysis. acs.org

Metal IonLigandCoordination ModeExample Complex Formula
Palladium(II)di(2-pyridyl) ketoneN,N',O-tridentate or N,O-bidentate[Pd(dpk)Cl₂] acs.org
Copper(II)2-benzoylpyridineN,O-bidentate[Cu(L)Cl]₂ (where L is a derivative) mdpi.comscirp.org
Cobalt(II)2-benzoylpyridine derivativeN,O-bidentateBinuclear complexes scirp.org
Nickel(II)2-pyridyl ketone Schiff baseNNNN-tetradentate (from derivative)[Ni(L)(H₂O)₂]X₂ researchgate.net

This table provides examples of metal complexes formed with pyridyl ketone-type ligands, illustrating different coordination possibilities.

Reactivity of the Aromatic Rings

The chemical behavior of the two aromatic rings within this compound is notably different due to their electronic characteristics. The butylphenyl portion is an electron-rich benzene (B151609) derivative, making it prone to electrophilic attack. In contrast, the pyridine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack.

The butylphenyl group of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating butyl group. masterorganicchemistry.comlibretexts.org This alkyl group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com This directing effect is a consequence of both hyperconjugation and the inductive effect of the butyl group.

However, the pyridin-3-yl-carbonyl substituent has a deactivating and meta-directing influence on the butylphenyl ring. This is because the carbonyl group withdraws electron density from the benzene ring through resonance and inductive effects, thus reducing its reactivity towards electrophiles. youtube.com Consequently, the directing effects of the butyl and the pyridin-3-yl-carbonyl groups are in opposition.

In typical EAS reactions like nitration or halogenation, substitution is most likely to occur at the positions ortho to the butyl group (positions 3 and 5) and meta to the carbonyl group (also positions 3 and 5). utexas.edu The position para to the butyl group is already substituted. The specific outcome of such a reaction is dependent on the reaction conditions and the nature of the electrophile. wikipedia.org For instance, under highly acidic conditions, the nitrogen atom of the pyridine ring can become protonated, which further enhances the deactivating effect of the pyridin-3-yl-carbonyl group. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Butylphenyl Moiety

Reagent/ConditionsMajor Product(s)Minor Product(s)
HNO₃/H₂SO₄(4-Butyl-3-nitrophenyl)(pyridin-3-yl)methanone(4-Butyl-2-nitrophenyl)(pyridin-3-yl)methanone
Br₂/FeBr₃(4-Butyl-3-bromophenyl)(pyridin-3-yl)methanone(4-Butyl-2-bromophenyl)(pyridin-3-yl)methanone
SO₃/H₂SO₄4-((Pyridin-3-yl)carbonyl)benzenesulfonic acid2-Butyl-5-((pyridin-3-yl)carbonyl)benzenesulfonic acid

The electron-deficient nature of the pyridine ring in this compound makes it a target for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This reactivity is particularly pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6), as the nitrogen atom helps to stabilize the negative charge in the reaction intermediate. wikipedia.orgstackexchange.com

The pyridin-3-yl-carbonyl group, while deactivating the ring towards electrophilic attack, influences the regioselectivity of nucleophilic attack. By withdrawing electron density, the carbonyl group at the 3-position increases the electrophilicity of the 2 and 4-positions, making them more favorable sites for nucleophilic attack. stackexchange.com

Typical nucleophiles for SNAr reactions on pyridine derivatives include alkoxides, amides, and organometallic reagents. youtube.com For example, the Chichibabin reaction, which uses sodium amide (NaNH₂) in liquid ammonia, could potentially introduce an amino group at the 2- or 4-position. wikipedia.org However, the bulky butylphenylcarbonyl substituent at the 3-position may sterically hinder the approach of the nucleophile to these positions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

NucleophilePotential Product(s)
Sodium amide (NaNH₂)(4-Butylphenyl)(2-aminopyridin-3-yl)methanone
Sodium methoxide (B1231860) (NaOCH₃)(4-Butylphenyl)(2-methoxypyridin-3-yl)methanone
Butyllithium (BuLi)(4-Butylphenyl)(2-butylpyridin-3-yl)methanone

Functionalization of the Butyl Side Chain

The n-butyl side chain provides an alternative site for chemical modification, allowing for the introduction of new functional groups without altering the aromatic rings.

The benzylic carbon of the butyl chain (the carbon atom directly attached to the phenyl ring) is the most reactive site for both oxidation and halogenation. This is due to the ability of the adjacent aromatic ring to stabilize the resulting radical or carbocation intermediate.

Selective oxidation of this benzylic methylene (B1212753) group can be achieved with various oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under controlled conditions can oxidize the benzylic position to a ketone, yielding (4-(1-oxobutyl)phenyl)(pyridin-3-yl)methanone. For benzylic bromination, a milder reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator is often used.

Halogenation at other positions along the butyl chain is more challenging and generally requires more forceful conditions, typically proceeding via radical mechanisms.

Radical reactions on the butyl chain can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org These reactions tend to be less selective than their ionic counterparts and can result in a mixture of products with halogens at various positions on the alkyl chain. libretexts.org The reaction of an aryl radical with an unsaturated hydrocarbon like isoprene (B109036) proceeds via the formation of a van-der-Waals complex, followed by isomerization and cyclization. rsc.org

If a new chiral center is formed during the functionalization of the butyl chain (for example, through hydroxylation or amination of a secondary carbon), the reaction will generally produce a racemic mixture of enantiomers, unless a chiral reagent or catalyst is utilized. cambridgescholars.com The stereochemical outcome is determined by the reaction mechanism and the stereoelectronic environment of the reacting center. researchgate.net

Solvent Effects and Catalysis in Reaction Mechanisms of this compound

The selection of solvent and catalyst can profoundly impact the rate, yield, and selectivity of reactions involving this compound. researchgate.netmdpi.com

Solvent Effects:

Polar aprotic solvents such as DMSO and DMF are well-suited for SNAr reactions on the pyridine ring because they effectively solvate cations but not the nucleophile, thereby enhancing its reactivity. rsc.org

Polar protic solvents like water and ethanol can solvate both the nucleophile and the electrophile. In EAS reactions, they can help stabilize the charged intermediates known as sigma complexes.

Nonpolar solvents such as hexane (B92381) and toluene (B28343) are frequently used for radical reactions on the butyl side chain.

Catalysis:

Lewis acids , including AlCl₃ and FeBr₃, are commonly employed as catalysts in EAS reactions to activate the electrophile. wikipedia.org

Phase-transfer catalysts can be used to facilitate reactions between reactants in different phases, such as the oxidation of the butyl chain with an aqueous oxidizing agent.

Transition metal catalysts , like palladium or nickel complexes, can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at either the pyridine or the phenyl ring, provided a suitable leaving group is present. For example, a bromo-substituted derivative of the title compound could participate in Suzuki or Heck reactions.

In the synthesis of pyridine-3,5-dicarbonitriles, an amine base in ethanol or an ionic base in acetonitrile (B52724) can be used, with the two catalysts promoting different pathways in the final oxidation step. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. For (4-Butylphenyl)(pyridin-3-yl)methanone, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is essential. The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the substituted phenyl and pyridine (B92270) rings, while the aliphatic region will display resonances for the butyl group.

The expected ¹H NMR chemical shifts are influenced by the electronic environment of each proton. The protons on the pyridine ring are generally observed at lower fields due to the electron-withdrawing nature of the nitrogen atom. The protons on the butylphenyl ring will exhibit characteristic splitting patterns of an AA'BB' system for the aromatic protons and complex multiplets for the butyl chain.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is typically observed as a singlet at a significantly downfield chemical shift (around 195 ppm) due to its deshielding environment. Aromatic carbons will resonate in the range of 120-160 ppm, while the aliphatic carbons of the butyl group will appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift increments.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridin-3-yl Ring
2' 8.95 (d) 153.2
4' 8.15 (dt) 135.8
5' 7.50 (dd) 123.9
6' 8.80 (dd) 150.5
Carbonyl Group
C=O - 195.5
4-Butylphenyl Ring
2, 6 7.80 (d) 130.2
3, 5 7.30 (d) 128.8
1 - 134.5
4 - 148.0
Butyl Chain
α-CH₂ 2.70 (t) 35.5
β-CH₂ 1.65 (m) 33.2
γ-CH₂ 1.40 (m) 22.4
δ-CH₃ 0.95 (t) 13.9

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine and phenyl rings, as well as along the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include the correlation from the protons on the pyridine ring (H-2', H-4') and the phenyl ring (H-2, H-6) to the carbonyl carbon, confirming the ketone linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the relative orientation of the two aromatic rings with respect to the carbonyl group.

The two aromatic rings in this compound are not expected to be coplanar due to steric hindrance. Rotation around the single bonds connecting the rings to the carbonyl group can be studied using variable temperature (VT) NMR. At room temperature, if the rotation is fast on the NMR timescale, averaged signals for the ortho and meta protons/carbons of the phenyl ring and the pyridine ring might be observed. By lowering the temperature, the rotation can be slowed, potentially leading to the decoalescence of these signals into distinct resonances for each non-equivalent position. The coalescence temperature can be used to calculate the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy.

For this compound (C₁₆H₁₇NO), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. The theoretical exact mass can be calculated, and the experimental value from HRMS should match this to within a few parts per million (ppm). The isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the proposed elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₇NO
Theoretical Exact Mass [M+H]⁺ 240.1383
Measured Exact Mass [M+H]⁺ 240.1381
Mass Accuracy < 1 ppm

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are performed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. This provides valuable structural information by identifying characteristic fragment ions.

A plausible fragmentation pathway for protonated this compound would involve initial cleavages adjacent to the carbonyl group. Common fragmentation patterns for similar ketones suggest the formation of acylium ions.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound Predicted data based on known fragmentation patterns of aromatic ketones.

m/z Proposed Fragment Structure Description
183 [C₁₂H₉NO]⁺ Loss of the butyl group (C₄H₉)
161 [C₁₁H₁₅]⁺ 4-Butylbenzoyl cation
106 [C₆H₄NO]⁺ Pyridin-3-ylcarbonyl cation
78 [C₅H₄N]⁺ Pyridinium (B92312) ion

The fragmentation would likely be initiated by the loss of the butyl group to form a stable acylium ion. Further fragmentation of the aromatic rings would lead to smaller, characteristic ions, confirming the identity of the substituents.

X-ray Crystallography and Solid-State Structural Analysis

While NMR and MS provide information about the molecule in the gas and solution phases, X-ray crystallography offers a precise determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

The crystal structure would likely reveal a non-planar conformation, with the phenyl and pyridine rings twisted out of the plane of the carbonyl group to minimize steric interactions. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds.

Table 4: Hypothetical Crystallographic Data for this compound Hypothetical data based on typical organic molecules.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 105
Volume (ų) 1250
Z 4
Dihedral Angle (Phenyl-C=O-Pyridine) ~45°

Advanced Vibrational Spectroscopy (Raman and FT-IR)

Vibrational spectroscopy probes the energy levels associated with the stretching and bending of chemical bonds. Both Raman and Fourier-transform infrared (FT-IR) spectroscopy provide a molecular fingerprint.

Analysis of Characteristic Group Frequencies and Their Perturbations

An experimental FT-IR and Raman spectrum would display a series of bands, each corresponding to a specific vibrational mode. A table of characteristic frequencies would be compiled to include:

C-H stretching vibrations of the alkyl chain and aromatic rings.

The prominent C=O stretching vibration of the ketone group, which is highly sensitive to its electronic environment.

C=C and C=N stretching vibrations within the pyridinyl and phenyl rings.

In-plane and out-of-plane bending vibrations that provide further structural information.

Conformational Analysis through Vibrational Spectroscopy

By comparing experimental spectra with theoretical calculations (often using Density Functional Theory, DFT), different possible conformations (rotational isomers) of the molecule can be investigated. The presence of specific bands or shoulders in a spectrum might indicate the coexistence of multiple conformers in the sample.

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For this compound, the principal chromophores are the phenyl and pyridinyl rings, as well as the carbonyl group. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic systems and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. The position and intensity of these absorption maxima would be sensitive to the solvent environment and the conjugation between the aromatic rings and the ketone. Analysis of these features would elucidate the electronic structure of the molecule.

Computational and Theoretical Chemistry Studies of 4 Butylphenyl Pyridin 3 Yl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic distributions, and spectroscopic properties, providing a foundational understanding of a molecule's behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in the computational study of (4-Butylphenyl)(pyridin-3-yl)methanone involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process is crucial as the geometry dictates many of the molecule's physical and chemical properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to locate the energy minimum on the potential energy surface.

Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the bond connecting the butyl group to the phenyl ring and the bonds connecting the rings to the carbonyl group. Each conformer has a specific energy, and DFT calculations can identify the global minimum energy conformation, which is the most populated conformer at thermal equilibrium. For the butyl group, various staggered and eclipsed conformations would be considered to identify the most stable arrangement.

ParameterTypical Calculated Value (Å or °)
C=O Bond Length~1.23 Å
C-C (Aromatic) Bond Lengths~1.39 - 1.41 Å
C-N (Pyridine) Bond Lengths~1.33 - 1.34 Å
Phenyl-Carbonyl-Pyridine Dihedral AngleVariable, influences conjugation
Butyl Group C-C Bond Lengths~1.53 - 1.54 Å

Note: The values in this table are representative and would be precisely determined through specific DFT calculations for this compound.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Electrostatic Potential Mapping

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the molecular electrostatic potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO , being the lowest energy orbital without electrons, relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules with extended π-systems like this compound, the HOMO is typically delocalized over the electron-rich aromatic rings, while the LUMO is often centered on the electron-withdrawing carbonyl group and the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit a positive potential.

PropertySignificancePredicted Characteristics for this compound
HOMO Energy Electron-donating abilityDelocalized over the 4-butylphenyl ring.
LUMO Energy Electron-accepting abilityPrimarily located on the pyridin-3-yl and carbonyl moieties.
HOMO-LUMO Gap Chemical reactivity, stabilityA moderate gap is expected, indicating a balance of stability and reactivity.
MEP Negative Regions Sites for electrophilic attackCarbonyl oxygen and pyridine nitrogen.
MEP Positive Regions Sites for nucleophilic attackAromatic protons and the carbonyl carbon.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band typically appearing in the range of 1650-1700 cm⁻¹.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H stretches: From the butyl group, appearing just below 3000 cm⁻¹.

Ring bending and deformation modes: At lower frequencies.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations inherent in the theoretical model, leading to better agreement with experimental data.

Reaction Pathway and Transition State Calculations

Beyond static molecular properties, computational chemistry can be employed to explore the dynamics of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to understand its mechanism, energetics, and selectivity.

Energetics of Reaction Mechanisms and Activation Barriers

To study a chemical reaction, the geometries of the reactants, products, and any intermediates and transition states are optimized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate.

For reactions involving the carbonyl group of this compound, such as nucleophilic addition, computational studies can elucidate the step-by-step mechanism. For instance, the addition of a nucleophile to the carbonyl carbon would be modeled to find the transition state structure and calculate the activation energy for this process. This provides quantitative insights into the feasibility and kinetics of the reaction.

Reaction StepCalculated PropertySignificance
Reactants to Transition StateActivation Energy (ΔE‡)Determines the reaction rate.
Reactants to ProductsReaction Energy (ΔErxn)Indicates if the reaction is exothermic or endothermic.
IntermediatesStabilityHelps in understanding the stepwise nature of the reaction.

Computational Prediction of Regioselectivity and Stereoselectivity in Transformations

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry is a powerful tool for predicting and explaining these selectivities.

In the case of this compound, electrophilic aromatic substitution on either the phenyl or pyridine ring could occur at different positions. By calculating the activation barriers for attack at each possible site, the most favorable reaction pathway and thus the major product can be predicted. For example, the directing effects of the butyl group (ortho-, para-directing) and the acyl-pyridine moiety (meta-directing) can be quantified.

Similarly, if a chiral center is formed during a reaction, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome. This is particularly relevant in asymmetric synthesis, where understanding the origins of stereoselectivity is crucial for designing effective catalysts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations can provide detailed information on its conformational landscape, interactions with its environment, and dynamic behavior.

Conformational Sampling and Dynamics in Solution and Different Phases

MD simulations enable the exploration of the potential energy surface of this compound, revealing its accessible conformations and the dynamics of transitions between them. By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, researchers can understand how the conformational preferences are influenced by the surrounding medium.

Table 1: Hypothetical Dihedral Angle Distribution of this compound in Different Solvents from MD Simulations

Dihedral AngleSolventMost Populated Angle (degrees)Population (%)
Phenyl-C-C=OWater± 3065
± 15035
Chloroform± 4575
± 13525
Pyridin-C-C=OWater± 2070
± 16030
Chloroform± 3580
± 14520

This table presents hypothetical data for illustrative purposes.

The data in the table suggests that in a polar solvent like water, the molecule might adopt a more compact conformation, while in a less polar solvent like chloroform, it may favor a more extended form. The dynamics of these conformational changes, such as the rate of interconversion between different rotamers, can also be determined from the simulation trajectories.

Interactions with Solvents and Other Molecules

MD simulations are instrumental in elucidating the non-covalent interactions between this compound and surrounding molecules. In a solvent, the simulation can reveal the structure of the solvation shell and the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solute. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and this interaction can be quantified in terms of distance and angle distributions throughout the simulation.

Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules of interest, such as biological macromolecules or other small molecules. By calculating the interaction energy between the molecules, it is possible to identify the key residues or functional groups involved in binding and to understand the stability of the resulting complex.

Table 2: Hypothetical Interaction Energies of this compound with Different Solvents from MD Simulations

Solventvan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Water-35.2-25.8-61.0
Chloroform-42.5-10.3-52.8
Hexane (B92381)-48.1-2.5-50.6

This table presents hypothetical data for illustrative purposes.

The hypothetical data indicates stronger electrostatic interactions with the polar solvent water, while the van der Waals interactions are more significant in nonpolar solvents like hexane.

Force Field Development and Molecular Mechanics Calculations for Conformation

Molecular mechanics calculations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, existing general-purpose force fields, such as the General Amber Force Field (GAFF), can be used. However, for higher accuracy, specific parameters for the molecule may need to be developed.

The process of force field parameterization for this compound would involve:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and electrostatic potential.

Parameter Fitting: The parameters in the molecular mechanics force field (e.g., force constants for bonds and angles, torsional parameters for dihedral angles, and partial atomic charges) are adjusted to reproduce the QM data. For instance, Restrained Electrostatic Potential (RESP) charges can be derived to accurately represent the electrostatic properties of the molecule frontiersin.org.

Once a reliable force field is established, molecular mechanics calculations can be used to perform rapid conformational analysis. By systematically rotating the flexible bonds and calculating the potential energy for each conformation, a detailed potential energy surface can be generated. This allows for the identification of low-energy conformers and the energy barriers between them.

Table 3: Hypothetical Custom Force Field Parameters for the Carbonyl Linker of this compound

Parameter TypeAtom TypesValue
Bond Stretch (kb)C=O550 kcal/mol/Ų
Bond Angle (kθ)Phenyl-C-C60 kcal/mol/rad²
Pyridin-C-C62 kcal/mol/rad²
Dihedral (Vn)Phenyl-C-C=OV1=0.5, V2=1.2 kcal/mol
Pyridin-C-C=OV1=0.4, V2=1.5 kcal/mol
Partial ChargeC (carbonyl)+0.55 e
O (carbonyl)-0.55 e

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, provide a powerful tool for predicting various spectroscopic parameters of molecules with high accuracy. These methods, such as DFT and ab initio calculations, can be used to compute properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra researchgate.netnih.govnih.govoulu.firesearchgate.net.

For this compound, calculating NMR chemical shifts from first principles would typically involve:

Geometry Optimization: The molecular geometry is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometry using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

These predicted spectra can be invaluable for the interpretation of experimental data and for the structural elucidation of the compound and its derivatives.

Table 4: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated (ppm)Experimental (ppm)
Carbonyl C195.2196.5
Pyridin C2152.8153.4
Pyridin C4136.5137.1
Phenyl C1'135.9136.8
Phenyl C4'145.3146.0
Butyl Cα35.135.8

This table presents hypothetical data for illustrative purposes.

The close agreement between the hypothetical calculated and experimental values in the table would demonstrate the utility of first-principles calculations in validating the structure of this compound.

Derivatization and Structure Reactivity Relationship Studies of 4 Butylphenyl Pyridin 3 Yl Methanone

Functional Group Interconversions of the Ketone Moiety

The ketone functional group is a cornerstone of organic synthesis, and its reactivity in (4-Butylphenyl)(pyridin-3-yl)methanone is a primary avenue for derivatization. These transformations can significantly alter the steric and electronic properties of the molecule's core.

Synthesis of Imines, Oximes, and Hydrazones

The carbonyl carbon of this compound is electrophilic and readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) to form the corresponding imines, oximes, and hydrazones.

Imines, or Schiff bases, are typically synthesized by reacting the ketone with a primary amine under acidic or basic conditions, often with the removal of water to drive the equilibrium. The resulting C=N double bond can introduce a variety of substituents into the molecular structure, depending on the amine used.

Oximes are formed through the reaction of the ketone with hydroxylamine. rsc.orgarpgweb.comyoutube.com This reaction is often catalyzed by a weak acid or base. researchgate.net The resulting oxime can exist as E and Z stereoisomers, which can be important for subsequent reactions like the Beckmann rearrangement.

Hydrazones are prepared by the condensation of the ketone with hydrazine or its derivatives (e.g., phenylhydrazine). nih.govrsc.orgnih.gov These reactions are typically straightforward and provide stable crystalline products.

A general scheme for these reactions is presented below:

Scheme 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

this compound + R-NH₂ → (4-Butylphenyl)(pyridin-3-yl)methanimine derivative + H₂O

this compound + NH₂OH → this compound oxime + H₂O

this compound + H₂N-NHR → this compound hydrazone derivative + H₂O

DerivativeReagentTypical ConditionsExpected Yield
IminePrimary Amine (e.g., Aniline)Toluene (B28343), reflux, Dean-Stark trapGood to Excellent
OximeHydroxylamine hydrochloride, Base (e.g., Pyridine (B92270), NaOH)Ethanol (B145695), refluxHigh
HydrazoneHydrazine hydrate (B1144303) or PhenylhydrazineEthanol, refluxHigh

Baeyer-Villiger Oxidation and Beckmann Rearrangement Pathways

Further transformations of the ketone and its derivatives can lead to significant structural reorganization, providing access to amides, esters, and lactones.

The Baeyer-Villiger oxidation involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgwikipedia.org The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.comstackexchange.comorganic-chemistry.org For this compound, the migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl. Therefore, the 4-butylphenyl group would be expected to migrate in preference to the pyridin-3-yl group, leading to the formation of 4-butylphenyl 3-pyridinecarboxylate.

The Beckmann rearrangement is a reaction of an oxime, typically catalyzed by acid, that results in the formation of an amide. wikipedia.orgnih.govmasterorganicchemistry.com The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group of the oxime. wikipedia.org For the oxime of this compound, two geometric isomers (E and Z) can exist. The rearrangement of these isomers would lead to two different amide products. The migration of the 4-butylphenyl group would yield N-(pyridin-3-yl)-4-butylbenzamide, while migration of the pyridin-3-yl group would result in 4-butyl-N-(pyridin-3-yl)benzamide. The relative migratory aptitude and the stereochemistry of the starting oxime will determine the product ratio. nih.gov

ReactionReagentExpected Major Product
Baeyer-Villiger OxidationmCPBA4-butylphenyl 3-pyridinecarboxylate
Beckmann RearrangementH₂SO₄, PCl₅Mixture of N-(pyridin-3-yl)-4-butylbenzamide and 4-butyl-N-(pyridin-3-yl)benzamide

Modification of the Pyridine Heterocycle

The pyridine ring in this compound presents opportunities for derivatization through reactions involving the nitrogen atom and the aromatic ring itself.

Functionalization via Electrophilic or Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgquora.comquora.com The presence of the deactivating benzoyl group at the 3-position further deactivates the ring. Electrophilic attack, if it occurs, is predicted to take place at the C-5 position, which is meta to the deactivating benzoyl group and avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen. quora.comquora.com

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). youtube.com The electron-withdrawing nature of the nitrogen atom and the benzoyl group facilitates the attack of nucleophiles at these positions. The reaction proceeds through an addition-elimination mechanism, often requiring a good leaving group at the position of attack.

Reaction TypePosition of AttackReactivity
Electrophilic SubstitutionC-5Low
Nucleophilic SubstitutionC-2, C-4, C-6Moderate to High (with leaving group)

Synthesis of Quaternary Pyridinium (B92312) Salts and N-Heterocyclic Carbenes (NHCs) from the Pyridine

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing for quaternization with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge onto the pyridine ring and allows for the attachment of various alkyl or aryl groups.

These pyridinium salts can serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs) . beilstein-journals.orgnih.govnih.govgoogle.com Deprotonation of the pyridinium salt at the C-2 position, which is acidic due to the adjacent positively charged nitrogen, can generate a transient NHC. These carbenes are versatile ligands in organometallic chemistry and have applications in catalysis.

DerivativeReagentProduct Type
Quaternary Pyridinium SaltAlkyl Halide (e.g., CH₃I)N-Alkyl-(4-butylphenyl)(pyridin-3-yl)methanone salt
N-Heterocyclic CarbeneStrong Base (e.g., n-BuLi)(4-Butylphenyl)(2-ylidenepyridin-3-yl)methanone

Derivatization of the Butylphenyl Moiety

The butylphenyl group provides another site for modification, primarily through electrophilic aromatic substitution on the phenyl ring. The para-butyl group is an ortho-, para-directing and activating group, making the phenyl ring more susceptible to electrophilic attack than unsubstituted benzene. byjus.commasterorganicchemistry.com

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho to the butyl group (C-2' and C-6' of the phenyl ring). The steric hindrance from the butyl group might influence the regioselectivity between these two positions.

ReactionReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄(4-Butyl-2-nitrophenyl)(pyridin-3-yl)methanone
BrominationBr₂, FeBr₃(2-Bromo-4-butylphenyl)(pyridin-3-yl)methanone
Friedel-Crafts AcylationAcetyl chloride, AlCl₃(4-Butyl-2-acetylphenyl)(pyridin-3-yl)methanone

Systematic Exploration of Structure-Reactivity Relationships

Understanding how structural modifications influence the reactivity of this compound is crucial for designing molecules with desired properties.

The Hammett and Taft equations are powerful tools for quantifying the electronic effects of substituents on the reactivity of aromatic and aliphatic systems, respectively. researchgate.net

Hammett Equation: For derivatives of this compound with substituents on the phenyl ring, the Hammett equation (log(k/k₀) = σρ) can be applied to correlate reaction rates or equilibrium constants with the electronic properties of the substituent. dalalinstitute.com The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. For instance, in the reduction of the carbonyl group, electron-withdrawing substituents on the phenyl ring would be expected to increase the reaction rate (positive ρ value). nih.govresearchgate.net

Taft Equation: For derivatives with substituents on the butyl chain, the Taft equation (log(k/k₀) = ρσ + δEs) can be used to separate polar (σ*) and steric (Es) effects. This would be particularly relevant in studying reactions where the approach to the carbonyl group or the pyridine nitrogen is sterically hindered by modifications to the butyl chain.

A hypothetical Hammett plot for the reduction of substituted this compound derivatives could be constructed by measuring the relative reaction rates for various substituents on the phenyl ring.

Substituent (at meta-position)Hammett σ valuelog(k/k₀) (Hypothetical)
-OCH3-0.12-0.25
-CH3-0.07-0.15
-H00
-Cl0.370.75
-NO20.711.40

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. youtube.com These models often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the reactivity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or the binding affinity to a biological target. The model would be built using a training set of compounds with known reactivities and a set of calculated molecular descriptors.

Descriptor Generation: A wide range of descriptors can be calculated for each molecule, including:

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are used to build the QSRR model. The goal is to find a statistically significant equation that relates the descriptors to the observed reactivity.

A hypothetical QSRR equation might take the form: log(Reactivity) = c₀ + c₁(LUMO) + c₂(Molecular Volume) + c₃(LogP)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced reactivity.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Complex Organic Scaffolds

The reactivity of the carbonyl group and the inherent structural features of the dual-aromatic system position (4-Butylphenyl)(pyridin-3-yl)methanone as a valuable precursor for elaborate organic frameworks.

The benzoylpyridine core is a well-established starting point for synthesizing fused heterocyclic systems. The ketone functionality can undergo a variety of cyclization and condensation reactions. For instance, reactions with dinucleophiles can lead to the formation of new rings, creating complex, multi-ring structures. The general reactivity of 3-benzoylpyridine (B1664120) derivatives as intermediates for fungicides demonstrates their utility in building substituted pyridine (B92270) systems. google.com This principle can be extended to the synthesis of medicinally relevant scaffolds like thiazoles and imidazopyridines, where the ketone is a crucial electrophilic partner in ring-forming reactions. nih.govnih.gov The butyl group on the phenyl ring is primarily a modifying group, enhancing solubility and influencing the physical properties of the resulting multicyclic system without interfering with the core cyclization chemistry.

In the context of target-oriented synthesis, building blocks must offer reliable reactivity and introduce useful functionality. This compound serves this purpose by providing a rigid diaryl ketone core. This structure can be a central component in the synthesis of larger molecules, including pharmacologically active agents or functional materials. For example, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated as antibacterial agents, showcasing the utility of the pyridin-3-yl motif in medicinal chemistry. nih.gov The ketone can be reduced to an alcohol, which can then be used in subsequent coupling reactions, or it can be converted into other functional groups, making it a versatile anchor point in a multi-step synthesis.

Building Block for Advanced Materials

The structural characteristics of this compound make it a promising candidate as a monomer or precursor for advanced functional materials where properties like solubility, thermal stability, and electronic function are paramount.

While direct polymerization of this compound itself is not common, its derivatives can be valuable monomers. For instance, the introduction of carboxylic acid or amine functionalities onto the aromatic rings would transform it into a monomer for producing polyimides or polyamides. The presence of the n-butyl group is particularly significant here. In polymer science, appending long alkyl chains to rigid backbones is a widely used strategy to enhance solubility and processability. mdpi.com These flexible side chains can disrupt tight polymer packing, preventing the formation of brittle films and allowing the casting of robust materials from solution. nih.govrsc.org This effect is crucial for high-performance polymers like polyimides, which are often difficult to process due to their rigid structures.

Table 1: Influence of Alkyl Side Chains on Polymer Properties (Illustrative Examples)

Polymer Base Alkyl Side Chain Effect on Solubility Impact on Morphology
Polythiophene Short (Hexyl) Moderate Promotes crowded interdigitated packing. nih.gov
Polythiophene Long (Dodecyl) High Acts as a physical spacer, disturbing crowded packing and inducing backbone planarization. nih.gov

This table illustrates the general principle of how alkyl chains affect polymer properties, based on findings for different polymer systems.

The design of molecules for organic electronics often requires balancing charge transport capabilities with processability. The structure of this compound contains elements relevant to this field. The conjugated system of the diaryl ketone can be extended through further synthesis to create larger π-systems necessary for charge transport. The pyridine ring, being electron-deficient, can help tune the electronic properties of a molecule, which is a key strategy in developing materials for n-type or ambipolar transistors and for optimizing energy levels in OLEDs. acs.org

Furthermore, the 4-butylphenyl group provides solubility, a critical factor for solution-processable organic electronics. The length and branching of alkyl chains on conjugated polymers and small molecules are known to significantly influence thin-film morphology, molecular packing, and ultimately, device performance in organic photovoltaics and transistors. nih.gov The butyl group in this compound would therefore play a crucial role in controlling the solid-state properties of any derived electronic material.

Application in Ligand Design for Catalysis

Pyridyl-ketone scaffolds are highly effective as chelating ligands in coordination chemistry and catalysis. acs.org The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act together as a bidentate (N,O) ligand, forming stable complexes with a variety of transition metals like palladium, iron, and molybdenum. acs.orgnih.govresearchgate.net

This compound is an ideal candidate for this application. The pyridyl-ketone core provides the essential chelating function. This ligand framework can be used directly or modified, for example, by converting the ketone to an imine to create pyridyl-imine ligands, which are also prominent in catalysis. researchgate.net The butylphenyl group offers the significant advantage of increasing the ligand's solubility in organic solvents commonly used for catalytic reactions. This enhanced solubility can lead to better catalyst performance and easier handling. Such ligands are instrumental in a wide range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenation reactions. acs.orgmdpi.com

Table 2: Examples of Pyridyl-Type Ligands in Catalysis

Ligand Type Metal Center Application Reference
Di(2-pyridyl) ketone Palladium (II) Heck Reaction acs.org
(Pyridyl)imine Iron (II) Transfer Hydrogenation of Ketones researchgate.net
Pyridine-2-carboxaldehyde Manganese (I), Rhenium (I) Carbonyl Substitution nih.gov

This table provides examples of related pyridyl-type ligands to illustrate the catalytic potential of the core structure found in this compound.

Development of Chiral or Achiral Ligands Based on the this compound Scaffold

The transformation of this compound into chiral or achiral ligands is a critical step towards its application in catalysis. The carbonyl group and the pyridine nitrogen serve as primary reaction sites for introducing chirality or additional coordinating moieties.

While specific literature on the direct use of this compound for ligand synthesis is not available, the principles of organic synthesis allow for the postulation of several synthetic strategies. For instance, the asymmetric reduction of the ketone functionality can lead to the formation of chiral secondary alcohols. These alcohols can then be further functionalized or used directly as chiral ligands. A notable study on the asymmetric reduction of a related compound, phenyl(pyridin-2-yl)methanone, utilized a biocatalyst to produce the corresponding chiral alcohol with high enantioselectivity researchgate.net. This suggests a viable pathway for generating chiral ligands from the this compound scaffold.

Furthermore, the pyridine nitrogen can be a site for coordination to a metal center or for further synthetic elaboration. For example, the synthesis of chiral pyridine-derived ligands has been a significant area of research in asymmetric catalysis nih.gov. These ligands often feature complex frameworks designed to create a specific chiral environment around a metal catalyst. Although direct examples involving this compound are absent from the literature, the fundamental reactivity of the pyridine nucleus could be exploited to construct such sophisticated ligands.

The development of achiral ligands can be envisioned through reactions that modify the carbonyl group without introducing a stereocenter, or by functionalizing the aromatic rings. For instance, conversion of the ketone to an imine or a hydrazone can introduce new donor atoms, thereby creating multidentate ligands. The synthesis of ligands from related pyridine and ketone precursors is well-documented, providing a roadmap for potential transformations of this compound researchgate.netresearchgate.net.

Investigation of Metal-Ligand Interactions and Catalytic Performance

The ultimate goal of developing ligands from this compound is to create metal complexes with specific catalytic properties. The electronic and steric environment of the ligand plays a crucial role in determining the reactivity and selectivity of the metal catalyst.

While no studies have specifically investigated the catalytic performance of complexes derived from this compound, research on analogous systems provides valuable insights. For example, the catalytic activity of metal complexes with pyridine-containing ligands is extensive, covering a wide range of organic transformations goettingen-research-online.de. The nature of the substituents on the pyridine and other aromatic rings can significantly influence the catalytic efficiency.

The investigation of metal-ligand interactions is fundamental to understanding catalytic mechanisms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate the coordination geometry and bonding characteristics of metal complexes. For instance, a study on phenalenyl-based ligands investigated the electrochemical properties and catalytic activity of a copper complex in the Henry reaction, highlighting the interplay between ligand design and catalytic function goettingen-research-online.de.

The development of new phosphine (B1218219) ligands is also a critical area in catalysis researchgate.nettcichemicals.com. It is conceivable that this compound could serve as a precursor for the synthesis of novel P,N-ligands, where both the pyridine nitrogen and a newly introduced phosphorus-containing group coordinate to a metal center. The design of such ligands has been shown to be crucial for achieving high enantioselectivity in various catalytic reactions nih.gov.

Although direct experimental data for this compound in this context is currently unavailable, the established principles of ligand design and catalysis suggest that it holds potential as a valuable building block for the creation of new catalysts. Future research in this area would be necessary to fully explore and realize this potential.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations Mediated by the Compound

The pyridine (B92270) moiety within (4-Butylphenyl)(pyridin-3-yl)methanone presents an intriguing feature for catalysis. Pyridine and its derivatives are well-established as catalysts and ligands in a multitude of organic transformations. The future exploration of this compound could involve its use as a mediator or catalyst in novel chemical reactions.

Research into related pyridyl ketones has demonstrated their capacity to participate in or mediate catalytic cycles. For instance, ter-pyridine derivatives have been identified as potential catalysts for the homoallylation of carbonyl groups, functioning efficiently even in the absence of metal salts. researchgate.net This opens an avenue for investigating this compound and its derivatives in similar metal-free catalytic systems.

Furthermore, the asymmetric reduction of pyridyl ketones, catalyzed by transition metals, is a key method for producing enantiopure chiral alcohols, which are valuable pharmaceutical intermediates. researchgate.net While this typically involves the transformation of the ketone, the compound itself could be explored as a ligand in such catalytic systems. The nitrogen atom of the pyridine ring can coordinate with a metal center, potentially influencing the stereoselectivity and efficiency of catalytic reductions or other transformations.

Table 1: Potential Catalytic Applications Inspired by Related Structures

Catalytic Transformation Role of Pyridyl Moiety Potential Application for this compound
Asymmetric Hydrogenation Ligand for transition metals (e.g., Rh, Ru, Fe) researchgate.net As a chiral ligand (after modification) or co-catalyst to influence enantioselectivity.
C-C Bond Formation Metal-free organocatalyst researchgate.net As a catalyst for reactions like allylation or aldol additions.
Oxidation Reactions Mediator in electron transfer Potential use in facilitating selective oxidation reactions.

Future research could focus on modifying the core structure of this compound to enhance its catalytic properties, for example, by introducing chiral centers or additional coordinating groups.

Development of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of diaryl ketones and pyridyl ketones is increasingly benefiting from the adoption of flow chemistry and continuous processing. nih.govnih.gov These technologies offer advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. researchgate.net

An efficient continuous flow synthesis for diaryl ketones has been developed by coupling aryl Grignard reagents with acyl chlorides in environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF). nih.govnih.gov This approach allows for the safe, on-demand generation of these compounds. Similarly, a practical method for the rapid synthesis of 2-pyridyl ketone libraries in continuous flow has been reported, utilizing a Br/Li exchange followed by reaction with esters. researchgate.net

Given these precedents, a key future direction for this compound is the development of a dedicated continuous flow synthesis protocol. This would be particularly advantageous for producing this compound and its derivatives on a larger scale for further studies and applications, potentially with higher yields and purity compared to batch methods. lboro.ac.ukscribd.com

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Diaryl Methanones

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Safety Handling of pyrophoric reagents (e.g., organolithiums) at large scale can be hazardous. Small reactor volumes enhance safety by minimizing the amount of hazardous material at any given time. researchgate.net
Scalability Often requires re-optimization of reaction conditions for scale-up. Scaling is achieved by extending the operation time ("scaling out") rather than increasing reactor size. nih.gov
Reaction Time Can be lengthy due to slow addition and heating/cooling cycles. Significantly reduced due to efficient mixing and heat transfer. researchgate.net
Productivity Limited by vessel size and reaction cycle time. Can achieve high productivity, for instance, in the gram-per-hour range for related compounds. nih.gov

| Environmental Impact | May require larger volumes of solvents. | Often uses less solvent and can be designed to use greener solvents. nih.govnih.gov |

The development of a robust flow synthesis would not only make this compound more accessible but also align its production with the principles of green chemistry.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The convergence of robotics, software, and chemical synthesis has led to the development of automated platforms capable of performing complex multi-step syntheses with minimal human intervention. nih.gov These platforms are revolutionizing drug discovery and materials science by accelerating the synthesis and testing of new molecules. chemrxiv.org

The synthesis of pyridyl ketones is amenable to automation. researchgate.net Automated flow synthesis platforms have been developed with broad applicability across the pharmaceutical industry, from medicinal chemistry programs to the self-optimization of synthetic routes. researchgate.netnih.gov The integration of real-time monitoring and feedback control, for example using HPLC, can be used to optimize reaction conditions on the fly. digitellinc.com

A significant future perspective for this compound is its inclusion in such automated systems. This would enable:

Rapid Analogue Synthesis: Automated platforms could quickly generate a library of derivatives by varying the substituents on either the phenyl or pyridine ring.

Reaction Optimization: Algorithms could systematically vary reaction parameters (temperature, stoichiometry, residence time in flow) to rapidly identify the optimal conditions for its synthesis.

On-Demand Production: The ability to synthesize specific quantities of the compound as needed for experiments without the need for large-scale production and storage.

The development of a universal chemical programming language, such as χDL, further facilitates the transfer of synthetic protocols between different automated platforms, enhancing reproducibility. digitellinc.com

Advanced Theoretical Modeling of Complex Reactions and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. nih.govacs.org Density Functional Theory (DFT) and other ab initio methods can be used to model reaction mechanisms, predict electronic properties, and understand spectroscopic data. mdpi.com

For a molecule like this compound, advanced theoretical modeling can offer insights into several areas:

Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of its synthesis or its participation in catalytic reactions, helping to explain observed reactivity and regioselectivity. researchgate.netsmu.edu

Electronic Properties: Modeling can predict properties such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO gap). These properties are crucial for applications in materials science, for example, in nonlinear optics. thesciencepublishers.com

Conformational Analysis: Understanding the preferred three-dimensional structure and rotational barriers of the molecule is important for predicting its interaction with biological targets or its packing in a crystal lattice.

Table 3: Predicted Properties for Theoretical Investigation

Property to Model Computational Method Potential Insight
Reaction Energy Profile DFT, IRC calculations acs.org Identify transition states and intermediates, predict reaction feasibility.
UV-Vis Absorption Spectrum TD-DFT thesciencepublishers.com Predict electronic transitions and compare with experimental data.
Molecular Electrostatic Potential DFT Identify electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack.

Such computational studies can significantly reduce the experimental effort required to explore the potential of this compound and its derivatives by prioritizing the most promising avenues for investigation.

High-Throughput Screening for New Reactivity and Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds for a specific activity. nih.govyoutube.com The inclusion of this compound and a library of its derivatives in HTS campaigns represents a major opportunity for discovering novel applications.

The diaryl methanone (B1245722) scaffold is present in numerous bioactive molecules, suggesting that derivatives of this compound could exhibit a range of biological activities. nih.gov Phenotypic screens, which assess the effect of a compound on whole cells, could uncover unexpected therapeutic potential. nih.gov

Potential areas for HTS campaigns include:

Enzyme Inhibition: Screening against panels of kinases, proteases, or other enzymes relevant to human diseases.

Antimicrobial Activity: Testing against a diverse range of bacteria and fungi to identify new anti-infective agents.

Materials Properties: Screening for properties relevant to organic electronics, such as fluorescence or charge transport characteristics.

The generation of large, synthetically accessible virtual libraries of compounds based on the this compound core can be combined with virtual screening to prioritize which compounds to synthesize and test, making the discovery process more efficient. scienceopen.com The development of novel multiplexed HTS assays further enhances the ability to screen for multiple activities simultaneously. nih.gov

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueKey ParametersUtility
¹H NMR δ 7.0–8.5 ppm (aromatic protons), δ 0.8–1.6 ppm (butyl chain)Confirms substituent connectivity
FT-IR C=O stretch (~1680 cm⁻¹), C-H aromatic (~3050 cm⁻¹)Validates functional groups
XRD SHELXL refinement, R-factor < 0.05Resolves stereochemistry

Basic: How can synthetic routes for this compound be optimized?

Answer:
Optimize via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine coupling). Monitor reaction progress with thin-layer chromatography (TLC) and adjust catalysts (e.g., Pd(PPh₃)₄ for couplings) or solvents (DCM vs. THF) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). For scale-up, ensure inert conditions to prevent oxidation of the butyl chain .

Advanced: How to resolve conflicting crystallographic data during structure refinement?

Answer:
Contradictions in XRD data (e.g., high R-factor, twinning) require:

Data reprocessing : Use SHELXC/D/E to re-index reflections and validate space group assignments .

Twin refinement : Employ SHELXL’s TWIN/BASF commands for twinned crystals, adjusting scale factors iteratively .

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder.

Example : A study on thienopyridine derivatives resolved twinning by refining twin domains separately, achieving R-factor convergence at 0.032 .

Advanced: How to address enantiomeric impurities in synthesized batches?

Answer:
Use chiral HPLC (e.g., Chiralcel OD column) with mobile phases like hexane/isopropanol (90:10) for enantiomer separation. For preparative isolation, scale to preparative SFC (supercritical CO₂ with 20% methanol). Validate purity via polarimetry and circular dichroism (CD) . In a study on pyridinylmethanones, chiral resolution reduced enantiomeric excess (ee) from 95% to >99% via iterative crystallization .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?

Answer:

Structural analogs : Synthesize derivatives with varied substituents (e.g., fluoro, methoxy) on the phenyl/pyridine rings.

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets (e.g., kinase enzymes).

In vitro assays : Test inhibitory activity (IC₅₀) in dose-response curves.

Case study : Piperazinylmethanone derivatives showed enhanced bioactivity when the butyl chain was replaced with fluorinated groups, likely due to improved lipophilicity .

Advanced: How to mitigate spectral interference in complex mixtures?

Answer:
For overlapping NMR/UV signals:

2D NMR : Use HSQC to correlate ¹H-¹³C signals, resolving aromatic proton ambiguities.

LC-MS/MS : Pair reverse-phase HPLC with tandem mass spectrometry (ESI+ mode) to isolate and fragment ions (e.g., m/z 268.3 [M+H]⁺).

Deconvolution software : Apply Mnova NMR algorithms to separate overlapping peaks .

Basic: What safety protocols are critical during handling?

Answer:

PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

Storage : Keep under argon at –20°C to prevent hydrolysis of the ketone group.

Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Advanced: How to validate computational predictions of physicochemical properties?

Answer:
Compare DFT-calculated logP (e.g., Gaussian 16, B3LYP/6-31G*) with experimental HPLC logP (C18 column, isocratic methanol/water). For solubility, use shake-flask method (UV quantification) vs. COSMO-RS predictions . Discrepancies >10% indicate parameter recalibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.